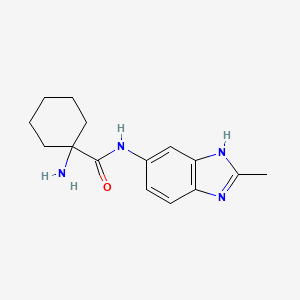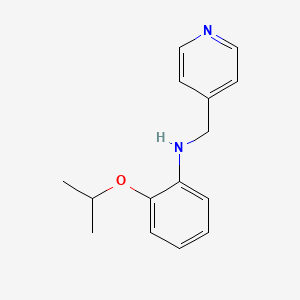
N-(2-phenylpyrimidin-5-yl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-phenylpyrimidin-5-yl)piperidine-4-carboxamide, also known as JNJ-40411813, is a novel compound that has gained attention for its potential therapeutic applications in various diseases. This compound belongs to the class of piperidine carboxamides and has shown promising results in preclinical studies for the treatment of several neurological disorders.
作用機序
The mechanism of action of N-(2-phenylpyrimidin-5-yl)piperidine-4-carboxamide is not fully understood. However, it has been reported to act as a positive allosteric modulator of the alpha7 nicotinic acetylcholine receptor (α7nAChR). This receptor plays a crucial role in cognitive function, neuroprotection, and neuroinflammation. By modulating this receptor, this compound may improve cognitive function, reduce neuroinflammation, and enhance neuroprotection.
Biochemical and Physiological Effects
In preclinical studies, this compound has been shown to improve cognitive function, reduce neuroinflammation, and enhance neuroprotection. Moreover, this compound has also shown anticancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. However, further studies are required to determine the exact biochemical and physiological effects of this compound.
実験室実験の利点と制限
The advantages of using N-(2-phenylpyrimidin-5-yl)piperidine-4-carboxamide in lab experiments are its potential therapeutic applications in various neurological disorders and cancer. Moreover, this compound has shown promising results in preclinical studies and has a well-established synthesis method. However, the limitations of using this compound in lab experiments are its unknown mechanism of action and the lack of clinical studies to determine its safety and efficacy.
将来の方向性
The future directions for N-(2-phenylpyrimidin-5-yl)piperidine-4-carboxamide include further studies to determine its mechanism of action and the exact biochemical and physiological effects. Moreover, clinical studies are required to determine its safety and efficacy in humans. Furthermore, this compound can be modified to improve its potency and selectivity for the alpha7 nicotinic acetylcholine receptor. Finally, this compound can be tested in combination with other drugs to determine its synergistic effects in the treatment of neurological disorders and cancer.
Conclusion
In conclusion, this compound is a novel compound that has shown potential therapeutic applications in various neurological disorders and cancer. The synthesis method of this compound has been reported in the literature and has been optimized for large-scale production. However, further studies are required to determine its mechanism of action, biochemical and physiological effects, and safety and efficacy in humans. Moreover, this compound can be modified to improve its potency and selectivity for the alpha7 nicotinic acetylcholine receptor. Finally, this compound can be tested in combination with other drugs to determine its synergistic effects in the treatment of neurological disorders and cancer.
合成法
The synthesis of N-(2-phenylpyrimidin-5-yl)piperidine-4-carboxamide involves the reaction of 2-phenylpyrimidine-5-carboxylic acid with piperidine-4-carboxylic acid using coupling reagents such as EDC and HOBt. The resulting compound is then purified using column chromatography to obtain the final product. This method has been reported in the literature and has been optimized for large-scale production.
科学的研究の応用
N-(2-phenylpyrimidin-5-yl)piperidine-4-carboxamide has shown potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. In preclinical studies, this compound has been shown to improve cognitive function, reduce neuroinflammation, and enhance neuroprotection. Moreover, this compound has also shown promising results in the treatment of cancer, particularly in breast cancer and lung cancer.
特性
IUPAC Name |
N-(2-phenylpyrimidin-5-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c21-16(13-6-8-17-9-7-13)20-14-10-18-15(19-11-14)12-4-2-1-3-5-12/h1-5,10-11,13,17H,6-9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALTPORWESIJLFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NC2=CN=C(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[4-methoxy-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B7557697.png)
![3-[[2-(4-Aminophenyl)acetyl]amino]-4-fluorobenzamide](/img/structure/B7557704.png)
![2-[4-(Benzylamino)phenyl]acetamide](/img/structure/B7557706.png)


![1-amino-N-[4-(4-hydroxyphenyl)butan-2-yl]cyclohexane-1-carboxamide](/img/structure/B7557745.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-pyrazol-1-ylaniline](/img/structure/B7557753.png)
![N-[(4-fluorophenyl)methyl]-1,3-dimethylpyrazolo[3,4-b]pyridin-5-amine](/img/structure/B7557760.png)

![N-benzyl-1,3-dimethylpyrazolo[3,4-b]pyridin-5-amine](/img/structure/B7557784.png)

![N-[4-(trifluoromethyl)cyclohexyl]piperidine-2-carboxamide](/img/structure/B7557801.png)
![3-[(4-Hydroxyanilino)methyl]benzonitrile](/img/structure/B7557807.png)
